molecular formula C14H19NO2Pb B12665093 2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione CAS No. 13560-58-2

2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12665093
CAS No.: 13560-58-2
M. Wt: 440 g/mol
InChI Key: OOXRAMLGHFBZIZ-UHFFFAOYSA-M
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Description

2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione is a unique organometallic compound that features a lead atom bonded to an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of triethyllead chloride with isoindole-1,3-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the lead compound. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.

    Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the reactivity of the lead compound.

    Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle lead compounds. Continuous flow reactors may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The lead atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triethylplumbyl group can be substituted with other functional groups using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Thiols (R-SH), amines (R-NH2).

Major Products Formed

    Oxidation: Lead oxides or lead hydroxides.

    Reduction: Lead hydrides or elemental lead.

    Substitution: Compounds with new functional groups replacing the triethylplumbyl group.

Scientific Research Applications

2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its lead atom. The lead atom can form coordination complexes with various biomolecules, affecting their function. The compound may also interact with cellular pathways, leading to changes in cellular processes such as enzyme activity or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(Triethylstannyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a tin atom instead of lead.

    2-(Triethylgermyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a germanium atom instead of lead.

    2-(Triethylsilyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a silicon atom instead of lead.

Uniqueness

2-(Triethylplumbyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the lead atom, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

13560-58-2

Molecular Formula

C14H19NO2Pb

Molecular Weight

440 g/mol

IUPAC Name

2-triethylplumbylisoindole-1,3-dione

InChI

InChI=1S/C8H5NO2.3C2H5.Pb/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1

InChI Key

OOXRAMLGHFBZIZ-UHFFFAOYSA-M

Canonical SMILES

CC[Pb](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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